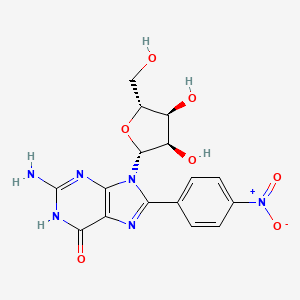
(2,2'-Bipyridine)dimethylnickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2’-Bipyridine)dimethylnickel is a coordination compound where a nickel atom is bonded to two methyl groups and a bidentate ligand, 2,2’-bipyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)dimethylnickel typically involves the reaction of nickel(II) chloride with 2,2’-bipyridine and a methylating agent such as methyl lithium or dimethylzinc. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the nickel center. A common synthetic route is as follows:
- Dissolve nickel(II) chloride in an appropriate solvent such as tetrahydrofuran (THF).
- Add 2,2’-bipyridine to the solution and stir until fully dissolved.
- Slowly add the methylating agent (e.g., methyl lithium) to the reaction mixture while maintaining a low temperature to control the reaction rate.
- Allow the reaction to proceed to completion, typically indicated by a color change.
- Isolate the product by filtration and purify it using recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for (2,2’-Bipyridine)dimethylnickel are not well-documented, the general principles of coordination chemistry and organometallic synthesis apply. Industrial synthesis would likely involve scaling up the laboratory procedures with appropriate modifications for safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2’-Bipyridine)dimethylnickel can undergo various chemical reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states, often resulting in the formation of nickel(III) or nickel(IV) species.
Reduction: The compound can be reduced to form nickel(I) or nickel(0) species, which are often more reactive.
Substitution: Ligand exchange reactions can occur, where the 2,2’-bipyridine or methyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction could produce nickel(I) or nickel(0) species. Substitution reactions can result in a variety of nickel complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,2’-Bipyridine)dimethylnickel is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Its ability to stabilize different oxidation states of nickel makes it a versatile catalyst.
Biology
While direct biological applications of (2,2’-Bipyridine)dimethylnickel are limited, its derivatives and related compounds are studied for their potential in medicinal chemistry, particularly in the development of metal-based drugs.
Medicine
Research into nickel-based compounds, including (2,2’-Bipyridine)dimethylnickel, explores their potential as anticancer agents and antimicrobial agents. The coordination chemistry of nickel allows for the design of compounds that can interact with biological molecules in specific ways.
Industry
In industry, (2,2’-Bipyridine)dimethylnickel is used in the development of advanced materials, including conductive polymers and nanomaterials. Its catalytic properties are also exploited in various industrial processes.
Mécanisme D'action
The mechanism by which (2,2’-Bipyridine)dimethylnickel exerts its effects depends on the specific application. In catalysis, the nickel center can facilitate the formation and breaking of chemical bonds through oxidative addition and reductive elimination processes. The 2,2’-bipyridine ligand stabilizes the nickel center and modulates its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2’-Bipyridine)diethylpalladium: Similar in structure but with palladium instead of nickel and ethyl groups instead of methyl groups.
(2,2’-Bipyridine)dimethylplatinum: Platinum analog with similar coordination but different reactivity due to the metal center.
(2,2’-Bipyridine)dimethylcobalt: Cobalt analog with different electronic properties and reactivity.
Uniqueness
(2,2’-Bipyridine)dimethylnickel is unique due to the specific electronic and steric properties imparted by the nickel center and the 2,2’-bipyridine ligand. These properties influence its reactivity and stability, making it suitable for specific catalytic and material science applications that may not be achievable with similar compounds.
Propriétés
Formule moléculaire |
C12H14N2Ni |
|---|---|
Poids moléculaire |
244.95 g/mol |
Nom IUPAC |
carbanide;nickel(2+);2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.2CH3.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H3;/q;2*-1;+2 |
Clé InChI |
LUEJPRVWFPNCQR-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].C1=CC=NC(=C1)C2=CC=CC=N2.[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



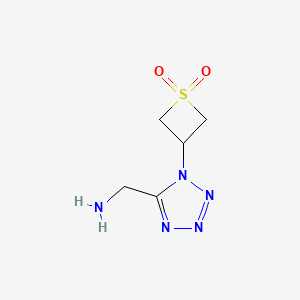

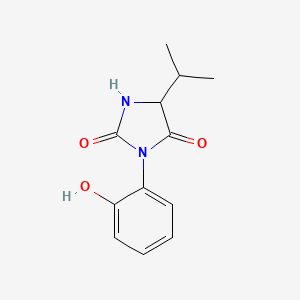
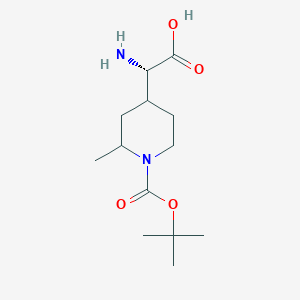
![[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] 4-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butylamino]-4-oxobutanoate](/img/structure/B12931007.png)
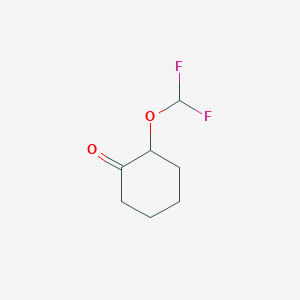
![1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone](/img/structure/B12931014.png)
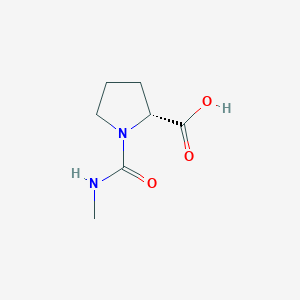


![N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide](/img/structure/B12931060.png)
